4-(2-Bromoethyl)benzaldehyde
Overview
Description
4-(2-Bromoethyl)benzaldehyde is an organic compound with the chemical formula C9H9BrO. It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is used in various chemical syntheses and has significant applications in organic chemistry due to its reactivity and functional groups.
Scientific Research Applications
4-(2-Bromoethyl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 4-(2-Bromoethyl)benzaldehyde is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
It is known that the compound undergoes electrophilic aromatic substitution, which is a common reaction in organic chemistry .
Pharmacokinetics
The compound’s predicted boiling point is 2857±150 °C , and its predicted density is 1.448±0.06 g/cm3 , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8℃ .
Future Directions
4-(2-Bromoethyl)benzaldehyde has potential applications in the synthesis of benzamides and benzothiazoles, which are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, reactions, and potential applications of this compound . They highlight the compound’s role in the synthesis of benzamides and benzothiazoles, and its potential for future research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoethyl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution: The bromine atom in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium cyanide (NaCN), sodium methoxide (NaOCH3)
Major Products:
Oxidation: 4-(2-Bromoethyl)benzoic acid
Reduction: 4-(2-Bromoethyl)benzyl alcohol
Substitution: 4-(2-Cyanoethyl)benzaldehyde
Comparison with Similar Compounds
4-(2-Chloroethyl)benzaldehyde: Similar in structure but with a chlorine atom instead of bromine.
4-(2-Fluoroethyl)benzaldehyde: Contains a fluorine atom, leading to distinct chemical properties and applications.
4-(2-Iodoethyl)benzaldehyde: The presence of an iodine atom makes it more reactive in certain substitution reactions compared to its bromine counterpart.
Uniqueness: 4-(2-Bromoethyl)benzaldehyde is unique due to its balanced reactivity, making it versatile for various chemical transformations. Its bromine atom provides a good leaving group, facilitating substitution reactions, while its aldehyde group allows for further functionalization .
Properties
IUPAC Name |
4-(2-bromoethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEZEUJKYFXNKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454678 | |
Record name | 4-(2-bromoethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7617-70-1 | |
Record name | 4-(2-bromoethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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